
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide, also known as BP-1B, is a chemical compound that has been extensively studied for its potential use in scientific research. BP-1B is a pyridine-based compound that has been synthesized through a variety of methods, each with its own advantages and limitations.
作用機序
The mechanism of action of N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in cells. N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to selectively bind to metal ions, which may play a role in its mechanism of action. Additionally, N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the ability to selectively bind to metal ions, inhibit the activity of certain enzymes, and inhibit the growth of cancer cells in vitro. Additionally, N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide in lab experiments is its ability to selectively bind to metal ions, which makes it a useful tool for the detection of these ions in biological samples. Additionally, N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have similar effects. However, one limitation of using N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide in lab experiments is its relatively low solubility in water, which may affect its ability to penetrate cell membranes and reach its target proteins or enzymes.
将来の方向性
There are several future directions for N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide research, including further studies on its mechanism of action and its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to optimize the synthesis methods for N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide and to improve its solubility in water. Finally, N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide may have potential applications in other areas of scientific research, such as in the development of new fluorescent probes for the detection of other molecules or ions in biological samples.
合成法
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide can be synthesized through a variety of methods, including the reaction of pyridine-3-carboxylic acid with benzylamine and pyrrole, or through a multistep synthesis involving the reaction of pyridine-3-carboxylic acid with 2-bromo-5-chloropyridine, followed by the reaction with benzylamine and pyrrole. The latter method has been shown to be more efficient and yields a higher purity product.
科学的研究の応用
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer and other diseases. N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to selectively bind to metal ions, such as copper and zinc, making it a useful tool for the detection of these ions in biological samples. Additionally, N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further development as a cancer therapeutic agent.
特性
IUPAC Name |
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(19-12-14-6-2-1-3-7-14)15-8-9-16(18-13-15)20-10-4-5-11-20/h1-11,13H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUADHNCJVQIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

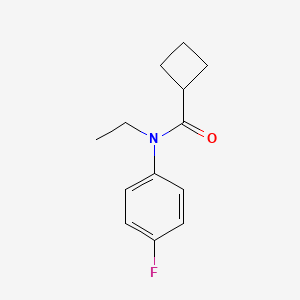

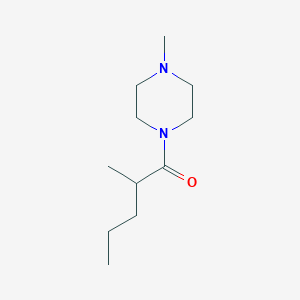
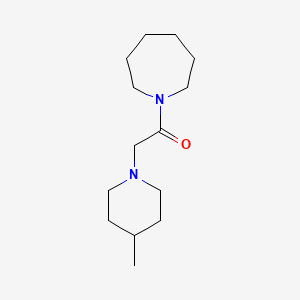


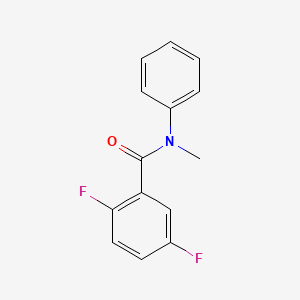
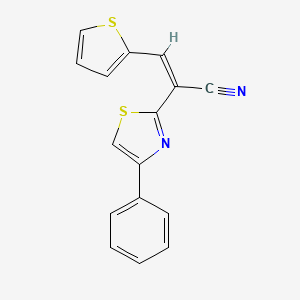
![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)
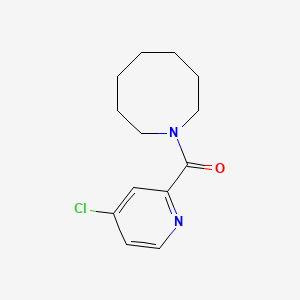

![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)
